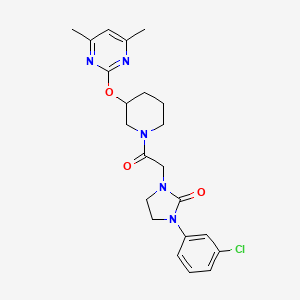
(2S,5R)-N,N-Dimethyl-5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . The presence of the carboxamide group suggests it might have bioactive properties.
Molecular Structure Analysis
The molecular structure of similar compounds has been established by FTIR-ATR, Raman, 1H-NMR and 13C-NMR spectral analysis and EI/FAB/ESI mass spectrometry .
Chemical Reactions Analysis
The formation of titled compounds was reliably confirmed by mass spectrometry using different types of ionization methods, which were fast-atom bombardment (FAB), electron impact (EI) and electrospray ionization (ESI) .
Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature, similar to other piperidine derivatives . Its solubility in water and other solvents, melting point, boiling point, and other physical and chemical properties would need to be determined experimentally.
Scientific Research Applications
Selective Synthesis of Hydroxypipecolic Acids
This compound plays a crucial role in the selective synthesis of hydroxypipecolic acids, which are vital components of many natural and synthetic bioactive molecules. The Fe (II)/α-ketoglutaric acid-dependent dioxygenases can catalyze the hydroxylation of pipecolic acid, and this compound is instrumental in improving the catalytic efficiency of these enzymes through rational protein engineering .
Asymmetric Synthesis in Organic Chemistry
The compound is used in asymmetric synthesis, particularly in Aza-Diels-Alder reactions in aqueous solutions. This showcases its potential for creating chiral iminium ions and highlights its versatility in organic synthesis.
Peptide Engineering and Drug Design
It serves as a precursor for the synthesis of conformationally restricted pipecolic acid analogues. These analogues are significant in peptide engineering and drug design, emphasizing the importance of conformational constraints in developing novel therapeutic compounds.
Organocatalytic Aldol Reactions
The compound’s structural geometry influences selectivity and efficiency in organocatalytic aldol reactions. This application underscores the role of such compounds in catalysis and their potential in the synthesis of complex organic molecules.
Antibiotic Resistance Management
Derivatives of this compound, with similar bicyclic structures, act as inhibitors of bacterial penicillinases and cephalosporinases. This highlights its potential application in managing antibiotic resistance, a growing concern in medicinal chemistry.
Synthesis of Chiral Bicyclic Azetidine Derivatives
The compound is involved in the transformation of N-Benzoyl-2-azetidinecarboxylic acid into chiral bicyclic azetidine derivatives. These derivatives are crucial for developing new chiral entities for medicinal applications, as confirmed by structural determination through X-ray crystallography.
Safety and Hazards
properties
IUPAC Name |
(2S,5R)-N,N-dimethyl-5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C2HF3O2/c1-14(2)12(15)11-4-3-10(16-11)9-5-7-13-8-6-9;3-2(4,5)1(6)7/h9-11,13H,3-8H2,1-2H3;(H,6,7)/t10-,11+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVUGDADUZDGFW-DHXVBOOMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC(O1)C2CCNCC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1CC[C@@H](O1)C2CCNCC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5R)-N,N-Dimethyl-5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2855806.png)

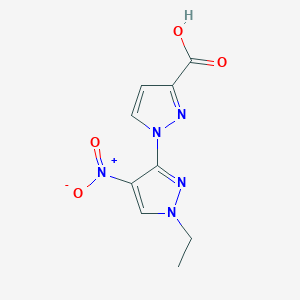
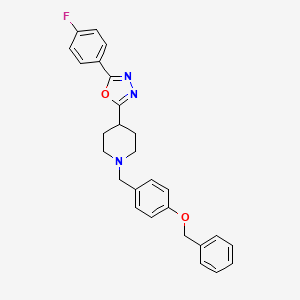
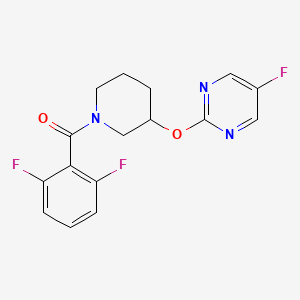
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide](/img/structure/B2855813.png)
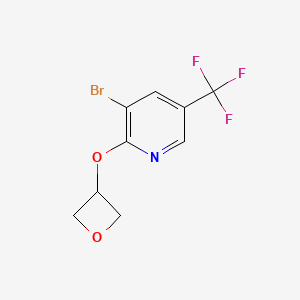


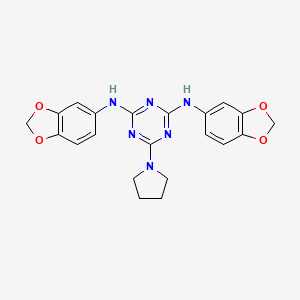

![1-isopentyl-3,9-dimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2855824.png)

